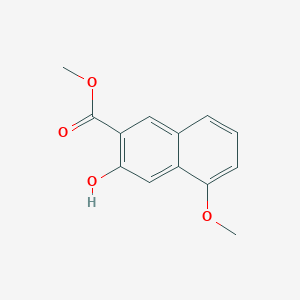
Methyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate
Cat. No. B7829060
M. Wt: 232.23 g/mol
InChI Key: PLYWZUWQMPOPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07208518B2
Procedure details


Methyl 3,5-dihydroxy-2-naphthoate (3.27 g; 15 mmole) was mixed with potassium carbonate (3 g; 22 mmole), acetone (50 μL) was added and then dimethylsulfate (Merck) (1.56 mL; 16.5 mmole) was slowly added drop by drop. The reaction mixture was refluxed for 2 hours, cooled to room temperature and water (100 mL) was added thereto, whereat all potassium carbonate was dissolved. Dichloromethane (100 mL) was added to the solution and the layers were separated. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated to dryness. The solid residue was recrystallized from methanol and 2.4 g (70%) of methyl 3-hydroxy-5-methoxy-2-naphthoate were obtained.







Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([C:13]([O:15][CH3:16])=[O:14])=[CH:4][C:5]2[C:10]([CH:11]=1)=[C:9]([OH:12])[CH:8]=[CH:7][CH:6]=2.[C:17](=O)([O-])[O-].[K+].[K+].CC(C)=O.COS(OC)(=O)=O>ClCCl.O>[OH:1][C:2]1[C:3]([C:13]([O:15][CH3:16])=[O:14])=[CH:4][C:5]2[C:10]([CH:11]=1)=[C:9]([O:12][CH3:17])[CH:8]=[CH:7][CH:6]=2 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.27 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C(=CC2=CC=CC(=C2C1)O)C(=O)OC
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
50 μL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
1.56 mL
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was refluxed for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid residue was recrystallized from methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C(=CC2=CC=CC(=C2C1)OC)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.4 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
